molecular formula C12H10ClNO3 B1611712 5-(4-Chlorophenyl)isoxazole-3-propionic acid CAS No. 870704-00-0

5-(4-Chlorophenyl)isoxazole-3-propionic acid

Cat. No.: B1611712
CAS No.: 870704-00-0
M. Wt: 251.66 g/mol
InChI Key: RHKHSBMLUYKYIZ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)isoxazole-3-propionic acid is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol It is an isoxazole derivative, characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring

Preparation Methods

Chemical Reactions Analysis

5-(4-Chlorophenyl)isoxazole-3-propionic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Chlorophenyl)isoxazole-3-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific receptors or enzymes.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)isoxazole-3-propionic acid involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

5-(4-Chlorophenyl)isoxazole-3-propionic acid can be compared with other similar compounds, such as:

    5-(4-Bromophenyl)isoxazole-3-propionic acid: Similar in structure but with a bromine atom instead of chlorine.

    1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid: Contains a pyrazole ring instead of an isoxazole ring.

    3-[3-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid: Another pyrazole derivative with both bromine and chlorine substitutions

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-3-1-8(2-4-9)11-7-10(14-17-11)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKHSBMLUYKYIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584694
Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870704-00-0
Record name 5-(4-Chlorophenyl)-3-isoxazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870704-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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